(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate
Description
Properties
CAS No. |
5433-27-2 |
|---|---|
Molecular Formula |
C12H12N4O4S |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
(3-aminopyrazin-2-yl) 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C12H12N4O4S/c1-8(17)16-9-2-4-10(5-3-9)21(18,19)20-12-11(13)14-6-7-15-12/h2-7H,1H3,(H2,13,14)(H,16,17) |
InChI Key |
NRSLNENVHRYUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NC=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Acetamidobenzenesulfonyl Chloride
Starting Material: 4-Acetamidobenzene (Acetanilide derivative)
Reaction: Chlorosulfonation using chlorosulfonic acid (ClSO3H)
Conditions: Controlled temperature (0-10°C) to prevent overreaction
Outcome: Formation of 4-acetamidobenzenesulfonyl chloride
Coupling with 3-Aminopyrazin-2-yl
Starting Material: 3-Aminopyrazin-2-yl (amine component)
Reaction: Nucleophilic substitution of sulfonyl chloride by the amino group on pyrazine
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate dissolution and reaction
Base: Triethylamine or pyridine to neutralize HCl formed during reaction
Temperature: Typically 0-25°C to maintain selectivity and prevent side reactions
Reaction Time: 2-6 hours depending on scale and reactivity
Workup and Purification
Quenching: Reaction mixture is quenched with water or aqueous acid/base to precipitate the product
Isolation: Filtration or extraction to separate the crude product
Purification: Recrystallization using solvents such as ethanol, methanol, or hydrocarbon mixtures (e.g., n-heptane) to obtain pure crystalline (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate
Alternative and Improved Processes from Related Compounds
While direct patents or papers on (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate are scarce, related pyrazinyl sulfonamide compounds such as 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide have established improved synthetic processes. Key insights applicable include:
Use of hydrocarbon solvents like n-heptane for crystallization to obtain novel polymorphs with improved stability.
Temperature control during crystallization (below 40°C) to favor specific crystalline forms.
Multi-step processes involving intermediate formation, solvent system optimization, and filtration techniques to enhance yield and purity.
These principles can inform the scale-up and optimization of (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate preparation.
Summary Table of Preparation Steps
| Step | Process Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Chlorosulfonation of 4-acetamidobenzene | Chlorosulfonic acid, 0-10°C | Forms 4-acetamidobenzenesulfonyl chloride |
| 2 | Coupling with 3-aminopyrazin-2-yl | 3-Aminopyrazin-2-yl, base (TEA/pyridine), DMF/DMSO, 0-25°C | Nucleophilic substitution to form sulfonamide |
| 3 | Workup and purification | Water quench, filtration, recrystallization (ethanol/n-heptane) | Isolation of pure product |
Research Findings and Considerations
The sulfonyl chloride intermediate is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.
The choice of base and solvent critically affects the yield and purity of the sulfonamide product.
Crystallization conditions influence the polymorphic form, which affects the compound's stability and bioavailability.
Sulfonamide synthesis via this route generally provides higher yields compared to alternative methods such as direct sulfonamide formation from sulfonic acids.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in nitro derivatives, while reduction leads to the formation of amines .
Scientific Research Applications
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Effects
Key structural analogues include sulfonamide derivatives and pyrazine-based compounds with varying substituents. A notable example from the literature is 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide (), which differs in two critical aspects:
- Pyrazine substituent: A methoxy group (OCH₃) replaces the amino group (NH₂) at position 3.
- Sulfonate vs. sulfonamide : The target compound contains a sulfonate ester (SO₃⁻), whereas the analogue has a sulfonamide (SO₂NH₂).
These differences significantly alter physicochemical and biological properties:
- Solubility : The sulfonate group in the target compound is ionized at physiological pH, enhancing water solubility compared to the neutral sulfonamide analogue .
- Acidity : Sulfonates (pKa ~1-2) are stronger acids than sulfonamides (pKa ~10-11), affecting ionization and pharmacokinetic behavior.
Comparison of Physicochemical Properties
The table below summarizes inferred or literature-supported properties of the target compound and its analogues:
Notes:
- The acetamido group in the target compound balances hydrophilicity (via NHCOCH₃) and lipophilicity (via CH₃), influencing membrane permeability.
- The sulfonamide analogue’s higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding in the solid state) compared to sulfonates .
Methodological Considerations for Compound Similarity Analysis
As highlighted in , similarity comparisons rely on molecular descriptors such as functional groups, topology, and pharmacophore features. For (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate, key similarity metrics include:
- 2D fingerprinting : Identifies shared substructures (e.g., pyrazine cores) but may overlook critical differences like sulfonate vs. sulfonamide.
- 3D shape-based methods : Assess steric and electronic complementarity to biological targets, relevant for predicting activity divergence between the target and its methoxy-substituted analogue.
- Quantitative Structure-Activity Relationship (QSAR): Could model how the amino and sulfonate groups influence bioactivity compared to analogues with methoxy or sulfonamide groups .
Biological Activity
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, urease inhibition, and other relevant pharmacological effects based on diverse research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate. A machine learning model, ABDpred, was developed to predict the antimicrobial activity of various compounds, including this sulfonamide derivative. The model utilized a dataset of known antibiotics and non-antibiotics to assess the likelihood of antimicrobial properties. The predictions were validated through high-throughput screening against several bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity Predictions
| Compound | Predicted Activity | Tested Against |
|---|---|---|
| (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate | Active | Mycobacterium tuberculosis, MRSA |
Urease Inhibition
The compound has also been investigated for its urease inhibitory activity. Urease is an enzyme that plays a critical role in the pathogenesis of several infections, particularly those caused by Helicobacter pylori. The synthesis of novel acetamide-sulfonamide scaffolds has shown that compounds containing this structure can effectively inhibit urease activity. In vitro assays demonstrated competitive inhibition, with IC50 values indicating potent activity .
Table 2: Urease Inhibition Potency
| Compound | IC50 (µM) | % Urease Inhibition |
|---|---|---|
| (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate | 9.95 ± 0.14 | 90.6 |
The mechanism by which (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate exerts its biological effects can be attributed to its interaction with specific biological targets. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, stabilizing the enzyme-substrate complex and inhibiting enzymatic activity .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Stokes et al. utilized high-throughput screening to evaluate the efficacy of various compounds against resistant strains of bacteria. The results indicated that (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate exhibited significant antibacterial properties comparable to established antibiotics .
- Urease Inhibition Study : Another research effort focused on the synthesis of acetamide-sulfonamide conjugates demonstrated that derivatives containing the (3-Aminopyrazin-2-yl) moiety showed enhanced urease inhibition compared to other tested compounds. This study emphasized the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
